molecular formula C18H19NO3 B12827484 Methyl (2S,3S)-2-benzamido-3-phenylbutanoate

Methyl (2S,3S)-2-benzamido-3-phenylbutanoate

Cat. No.: B12827484
M. Wt: 297.3 g/mol
InChI Key: JSXFPMYQZNZLNU-BBRMVZONSA-N
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Description

Methyl (2S,3S)-2-benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamido group and a phenyl group attached to a butanoate backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amino Acid Derivative Synthesis

      Starting Materials: L-phenylalanine, benzoyl chloride, methanol.

      Reaction Conditions: The synthesis typically involves the protection of the amino group of L-phenylalanine, followed by esterification with methanol in the presence of an acid catalyst. The benzoyl group is then introduced using benzoyl chloride under basic conditions.

  • Industrial Production Methods

      Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process includes the same steps as laboratory synthesis but optimized for scale, including the use of automated systems for reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduction can convert the ester group to an alcohol or reduce the benzamido group to an amine.

  • Substitution

      Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines.

      Conditions: Often carried out in polar solvents like water or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can replace the ester group with other functional groups like amides or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Methyl (2S,3S)-2-benzamido-3-phenylbutanoate is used as a chiral building block in the synthesis of more complex molecules, particularly in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: This compound is used to study the inhibition of enzymes that interact with benzamido and phenyl groups, providing insights into enzyme-substrate interactions.

Medicine

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological and inflammatory pathways.

Industry

    Material Science: :

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl (2S,3S)-2-benzamido-3-phenylbutanoate

InChI

InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16-/m0/s1

InChI Key

JSXFPMYQZNZLNU-BBRMVZONSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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